(S)-1-(4-Fluorophenyl)butan-1-amine
Overview
Description
,
Molecular Structure Analysis
The molecular structure of a compound represents the arrangement of atoms in the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of "(S)-1-(4-Fluorophenyl)butan-1-amine"1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility, among others. Unfortunately, I couldn’t find specific information about the physical and chemical properties of "(S)-1-(4-Fluorophenyl)butan-1-amine"1.For the other aspects such as
Synthesis Analysis
,Chemical Reactions Analysis
,Scientific Research Applications
Blood Pressure and Toxicity of Related Compounds : A study by Lands (1952) explored the impact of 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and related compounds on blood pressure and toxicity. The primary amine was found to be most pressor, and its activity diminished with alkyl substitution of the amine. Larger amino alkyl groups led to the loss of pressor action and the emergence of depressor effects, with the N-isopropyl analog showing the greatest depressor action. The toxicity of these compounds was comparatively low, with the most toxic compounds being the depressor amines with larger N-alkyl groups (Lands, 1952).
Quantitative Assessment of Noncovalent Interactions : El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including an N-(4-fluorophenyl) analog. The research focused on the characterization of intra- and intermolecular interactions using quantum theory. This study revealed significant insights into the nature of non-covalent interactions in compounds with halogen substitutions (El-Emam et al., 2020).
Rearrangement via Azetidinium Cation Intermediate : Blakemore, Chiva, and Thistlethwaite (2011) reported on the rearrangement of 1-Phenylbutane-1,3-diamines via an azetidinium cation intermediate. This study highlighted a unique chemical reaction process and its implications for the synthesis of certain chemical structures (Blakemore, Chiva, & Thistlethwaite, 2011).
Electrophilic Amination and Fluorine Atom Removal : Bombek et al. (2004) investigated the electrophilic amination of 4-fluorophenol with diazenes. This research provided insights into the chemical reactions that result in the complete removal of the fluorine atom, which has significant implications for synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).
Fluorine's Special Directing Effect : Faigl et al. (1998) studied the lithiation of 1-(fluorophenyl)pyrroles, finding that it occurred exclusively ortho to the fluorine substituent. This research demonstrated the unique directing effect of fluorine atoms in chemical reactions (Faigl, Fogassy, Szántó, Lopata, & Tőke, 1998).
Safety And Hazards
, and
Future Directions
, I was unable to find any relevant information.
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUQHBBALXDFL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651156 | |
Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)butan-1-amine | |
CAS RN |
321840-52-2 | |
Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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